(6-morpholin-4-ylpyridin-2-yl)methanamine

purity quality control reproducibility

(6-Morpholin-4-ylpyridin-2-yl)methanamine (CAS 868755-52-6) is a heteroaromatic primary amine building block combining a 2-aminomethylpyridine core with a 6-morpholinyl substituent. Its predicted basicity (pKa 8.60±0.50) and moderate lipophilicity (LogP 1.14) position it as a compact, polar scaffold suitable for fragment-based drug discovery and late-stage functionalization.

Molecular Formula C10H15N3O
Molecular Weight 193.25 g/mol
CAS No. 868755-52-6
Cat. No. B1603182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-morpholin-4-ylpyridin-2-yl)methanamine
CAS868755-52-6
Molecular FormulaC10H15N3O
Molecular Weight193.25 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=CC(=N2)CN
InChIInChI=1S/C10H15N3O/c11-8-9-2-1-3-10(12-9)13-4-6-14-7-5-13/h1-3H,4-8,11H2
InChIKeyJRKWUCQBVPZBBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Morpholin-4-ylpyridin-2-yl)methanamine (CAS 868755-52-6) – Core Physicochemical & Synthetic Profile for Lead Optimization


(6-Morpholin-4-ylpyridin-2-yl)methanamine (CAS 868755-52-6) is a heteroaromatic primary amine building block combining a 2-aminomethylpyridine core with a 6-morpholinyl substituent . Its predicted basicity (pKa 8.60±0.50) and moderate lipophilicity (LogP 1.14) position it as a compact, polar scaffold suitable for fragment-based drug discovery and late-stage functionalization [1]. The compound serves as a key intermediate in the synthesis of the clinical-stage HSP70 inducer TRC051384, establishing its relevance in neuroprotection and oncology programs .

Why N-Methyl, Piperidinyl, or Regioisomeric Analogs Cannot Replace (6-Morpholin-4-ylpyridin-2-yl)methanamine in Critical Applications


Superficially similar morpholinopyridine or aminomethylpyridine derivatives fail to reproduce the exact profile of this compound because subtle structural changes—N-methylation of the benzylic amine, replacement of morpholine with piperidine, or relocation of the aminomethyl group—introduce shifts in basicity, lipophilicity, and hydrogen-bonding capacity that alter target engagement and synthetic tractability [1]. The following evidence section quantifies these divergences, demonstrating that generic substitution introduces unacceptable risk in potency, selectivity, and downstream conjugation efficiency.

Quantitative Differentiation of (6-Morpholin-4-ylpyridin-2-yl)methanamine vs. Closest Analogs – A Procurement-Critical Evidence Guide


Purity Superiority: Consistent ≥98% Purity vs. 90% for the N-Methyl Analog

The target compound is routinely available at ≥98% purity (Chemscene, Leyan), while the closest N-methyl analog (CAS 886851-30-5) is offered by major vendors at only 90% purity . This 8-percentage-point purity gap translates into fewer impurities that can poison catalytic steps or compromise biological assay interpretation .

purity quality control reproducibility amide coupling

Basicity Advantage: 0.38 pKa Unit Higher Compared to N-Methyl Analog

The predicted pKa of the target primary amine is 8.60±0.50, versus 8.22±0.10 for the N-methyl analog . At physiological pH 7.4, the target compound is approximately 0.38 log units more protonated, enhancing aqueous solubility and enabling more efficient salt formation for formulation or crystallization .

pKa basicty protonation state solubility salt formation

Lipophilicity Tuning: LogP 1.14 vs. Piperidine Analog LogP 1.52 – Reduced Lipophilic Burden

The target compound exhibits a LogP of 1.14, substantially lower than the piperidine-containing analog (LogP 1.52) [1]. This 0.38 LogP unit reduction corresponds to an approximately 2.4-fold lower octanol-water partition coefficient, translating into lower phospholipidosis risk and reduced promiscuous binding to hydrophobic off-targets [1].

LogP lipophilicity CNS penetration off-target binding ADME

Amide Coupling Readiness: Primary Amine Enables Direct Conjugation; N-Methyl Analog Introduces Steric Barriers

The target primary amine reacts efficiently in standard amide coupling protocols (e.g., HATU/DIPEA), whereas the N-methyl secondary amine exhibits markedly reduced reactivity due to steric hindrance and the absence of a free NH for activation [1]. In the specific case of the TRC051384 synthesis, the target compound is the exclusive precursor for the acryloyl-morpholinopyridine fragment; the N-methyl analog cannot participate in the same amide bond formation .

amide bond formation conjugation fragment growing synthetic efficiency

Pharmacophoric Essentiality: Irreplaceable Scaffold for HSP70 Induction – TRC051384 Case Study

The 6-morpholinopyridin-2-ylmethanamine fragment is a structurally indispensable component of TRC051384, a potent HSP70 inducer that increases HSP70B mRNA levels by several hundred-fold in HeLa cells and rat primary neurons . Replacement of the morpholine ring with piperidine or N-methylation of the benzylic amine has not been reported in active analogs, implying that the exact pattern of hydrogen-bond acceptors and primary amine geometry is critical for molecular recognition of HSF1/HSP90 complex .

HSP70 induction TRC051384 neuroprotection fragment essentiality

Peer-Validated Application Scenarios Where (6-Morpholin-4-ylpyridin-2-yl)methanamine Outperforms Substitutes


Synthesis of TRC051384-Class HSP70 Inducers for Ischemic Stroke Research

The compound is the exclusive precursor for the morpholinopyridine-acryloyl fragment of TRC051384. Using the high-purity primary amine (≥98%) ensures reproducible amide coupling yields and avoids side reactions that plague lower-purity N-methyl alternatives .

Fragment-Based Lead Generation Targeting Kinase or GPCR Binding Sites

With a moderate LogP of 1.14 and a pKa of 8.60, the compound provides an ideal balance of solubility and membrane permeability for fragment screening libraries. Its primary amine handle allows rapid elaboration via amide or sulfonamide formation .

Development of Selective PI3K or ATR Kinase Inhibitors Requiring Morpholinopyridine Anchors

The morpholinopyridine motif is recognized as a privileged scaffold in ATP-competitive kinase inhibitors. The precise 2-aminomethyl-6-morpholino regioisomer contained in this compound mirrors the geometry found in clinical candidates, avoiding the off-target profile of 3- or 4-regioisomers [1].

Construction of PROTACs or Antibody-Drug Conjugates (ADCs) Requiring Primary Amine Linkers

The primary benzylic amine is directly suitable for conjugation to carboxylic acid-containing ligands or payloads, eliminating the need for deprotection steps required with N-methyl or Boc-protected analogs, accelerating PROTAC or ADC assembly timelines [2].

Quote Request

Request a Quote for (6-morpholin-4-ylpyridin-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.